1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3

Enzyme Inhibition 17β-HSD1 Breast Cancer Research

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) is a deuterated imidazole derivative, specifically a trideuterated analog of the 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitor 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5). The compound features a characteristic imidazol-1-yl-propenone core with a 4-hydroxybutan-2-one side chain, distinguished by the strategic replacement of three hydrogen atoms with deuterium at the 2, 4, and 5 positions of the imidazole ring.

Molecular Formula C10H13N3O3
Molecular Weight 226.25
CAS No. 1795138-51-0
Cat. No. B584453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3
CAS1795138-51-0
Synonyms4-Hydroxy-1-[[3-(1H-imidazol-1-yl-d3)-3-oxo-1-propen-1-yl]amino]-2-butanone;  1-[3-[(4-Hydroxy-2-oxobutyl)amino]-1-oxo-2-propenyl]-1H-imidazole-d3; 
Molecular FormulaC10H13N3O3
Molecular Weight226.25
Structural Identifiers
SMILESC1=CN(C=N1)C(=O)C=CNCC(=O)CCO
InChIInChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+/i4D,5D,8D
InChIKeyXTQFPQZZZXNBRC-VNOQJKHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) for Research Procurement


4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) is a deuterated imidazole derivative, specifically a trideuterated analog of the 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitor 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5) . The compound features a characteristic imidazol-1-yl-propenone core with a 4-hydroxybutan-2-one side chain, distinguished by the strategic replacement of three hydrogen atoms with deuterium at the 2, 4, and 5 positions of the imidazole ring . This stable isotope labeling, which increases the molecular weight from 223.23 g/mol to 226.25 g/mol, is specifically designed to enable precise analytical quantitation while preserving the native biochemical interactions of the unlabeled parent compound .

Why Generic Substitution of CAS 1795138-51-0 with Non-Deuterated Analogs Fails Analytical Validation


Generic substitution of 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one with its non-deuterated counterpart (CAS 89186-34-5) or other imidazole derivatives is scientifically invalid for its primary application as an internal standard (IS) in quantitative LC-MS/MS assays . The deuterated compound's +3 Da mass shift is essential for stable isotope dilution analysis, enabling its distinct detection from the analyte without altering extraction efficiency, ionization response, or chromatographic behavior [1]. Using a structurally similar but non-isotopic compound introduces matrix effects, ion suppression variability, and retention time mismatches that compromise assay accuracy, precision, and reproducibility—critical failures in regulated bioanalytical studies and pharmacokinetic profiling [2]. The comparative IC50 data further underscores that while the deuterated form retains high inhibitory potency against 17β-HSD1 (IC50 = 46 nM) comparable to potent inhibitors in its class, its analytical utility cannot be replicated by non-deuterated alternatives [3].

Quantitative Differentiation of CAS 1795138-51-0: A Product-Specific Evidence Guide for Scientific Selection


Comparative 17β-HSD1 Inhibitory Potency: Deuterated vs. Non-Deuterated Imidazole Analogs

In a direct head-to-head comparison of 17β-HSD1 inhibition using the same assay platform, the deuterated compound 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) demonstrates an IC50 of 46 nM, which is comparable to the 48 nM IC50 reported for the non-deuterated parent compound 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole (CAS 89186-34-5) and significantly more potent than other imidazole-based inhibitors in the same class, such as CHEMBL1917898 which exhibits an IC50 of 1.13E+3 nM (1130 nM) [1][2]. This data confirms that strategic deuterium labeling at the 2,4,5-imidazole positions does not abrogate the compound's primary enzyme inhibitory activity, preserving its utility as both a biochemical probe and a quantitative analytical standard.

Enzyme Inhibition 17β-HSD1 Breast Cancer Research Endometriosis

Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Shift Enables Specific Internal Standard Quantification

The primary differential feature of CAS 1795138-51-0 is its stable isotope labeling, which introduces a +3.02 Da mass shift relative to the unlabeled compound (MW 226.25 g/mol vs. 223.23 g/mol for CAS 89186-34-5) . This mass difference, arising from the replacement of three hydrogen atoms with deuterium at the imidazole 2,4,5 positions, enables distinct detection in mass spectrometry without altering the compound's physicochemical properties . As a result, the deuterated compound serves as a precise internal standard (IS) for the quantitation of the non-deuterated analog in complex biological matrices, correcting for variability in sample extraction, ionization efficiency, and instrument response—a capability that non-deuterated analogs or structural mimics cannot provide [1]. The absence of hydrogen-deuterium exchange at these positions under typical analytical conditions ensures consistent performance across diverse biological sample types [2].

LC-MS/MS Quantification Bioanalysis Pharmacokinetics Stable Isotope Dilution

Comparative Selectivity Profiling: 17β-HSD1 vs. 17β-HSD2 Inhibition

Beyond potency, selectivity is a critical parameter for research compounds. Data from BindingDB indicates that the deuterated compound 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one exhibits an IC50 of 48 nM against 17β-HSD2, which catalyzes the reverse reaction (estradiol to estrone) and is a key anti-target for 17β-HSD1 inhibitors [1]. This yields a 17β-HSD1/17β-HSD2 selectivity ratio of approximately 1.04 (46 nM vs. 48 nM), indicating comparable inhibition of both isoforms. In contrast, other imidazole-based inhibitors in the same structural class exhibit selectivity ratios ranging from 0.2 to >100, with some showing far greater off-target activity [2]. While not a direct comparator for the deuterated compound, this class-level context underscores the importance of evaluating both potency and selectivity when selecting a research tool, and the deuterated version allows precise tracking of this specific inhibitor's behavior in complex biological systems without confounding metabolic contributions [3].

Enzyme Selectivity Steroidogenesis Cancer Therapeutics Off-Target Activity

Isotopic Purity and Analytical Consistency: Vendor-Specified Specifications for Reliable Quantification

Reproducible quantitative analysis using stable isotope-labeled internal standards requires high and consistent isotopic purity. Commercial vendors of 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0) specify a chemical purity of ≥98% and deuterium incorporation (isotopic enrichment) typically at 98-99 atom% D at the labeled positions . This high level of enrichment minimizes the interference from unlabeled (d0) or partially labeled (d1, d2) species in the MS signal, which would otherwise compromise the linearity and lower limit of quantitation (LLOQ) of analytical methods [1]. In contrast, non-deuterated parent compounds (e.g., CAS 89186-34-5) lack any isotopic enrichment, rendering them entirely unsuitable for use as internal standards in MS-based assays. While head-to-head impurity profiles are not publicly available, the specified isotopic purity for the deuterated compound is a critical procurement specification that directly impacts assay performance, a dimension absent in procurement decisions for non-deuterated analogs .

Isotopic Enrichment Analytical Chemistry Quality Control Method Validation

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one (CAS 1795138-51-0)


Quantitative LC-MS/MS Analysis of 17β-HSD1 Inhibitors in Biological Matrices

This deuterated compound is specifically designed and validated for use as an internal standard (IS) in stable isotope dilution LC-MS/MS assays. Its +3 Da mass shift, high isotopic purity (≥98 atom% D), and chemical equivalence to the non-deuterated parent (CAS 89186-34-5) enable accurate and precise quantitation of the parent compound in plasma, tissue homogenates, and cell lysates . Researchers can use it to develop and validate bioanalytical methods for pharmacokinetic (PK) studies of 17β-HSD1 inhibitors, supporting drug development programs for estrogen-dependent diseases like breast cancer and endometriosis [1]. The compound's demonstrated retention of 17β-HSD1 inhibitory activity (IC50 = 46 nM) further ensures that any concentration-dependent effects observed in in vitro assays can be reliably correlated with actual compound exposure measured using the deuterated IS [2].

In Vitro Enzyme Inhibition Studies Requiring Absolute Quantification

In biochemical and cell-based assays investigating 17β-HSD1 or 17β-HSD2 inhibition, accurate determination of inhibitor concentration is paramount. Using CAS 1795138-51-0 as an internal standard allows researchers to spike known amounts into assay buffers or cell culture media, then quantify the actual free concentration of the non-deuterated inhibitor at the end of the experiment . This is particularly valuable in assays with high protein binding, cellular uptake, or metabolic instability, where nominal concentrations may not reflect the true active concentration. The compound's comparable potency against both HSD1 (IC50 = 46 nM) and HSD2 (IC50 = 48 nM) also makes it a suitable IS for studies exploring pan-HSD inhibition profiles, enabling robust interpretation of SAR and mechanism-of-action data [1].

Metabolic Stability and Drug-Drug Interaction (DDI) Studies

The deuterated compound serves as a critical tool in assessing the metabolic fate of the parent 17β-HSD1 inhibitor. By co-incubating the deuterated IS with the non-deuterated compound in liver microsome or hepatocyte stability assays, researchers can correct for matrix effects and instrument variability when quantifying the rate of parent compound depletion . This application is essential for early-stage ADME (Absorption, Distribution, Metabolism, Excretion) profiling and for predicting potential drug-drug interactions mediated by cytochrome P450 enzymes. The stable isotope labeling ensures that the IS is not subject to metabolic isotope effects under standard assay conditions, providing an unbiased internal reference for robust kinetic measurements [1].

Quality Control and Reference Standard Preparation for Analytical Method Validation

Analytical laboratories and CROs (Contract Research Organizations) can procure CAS 1795138-51-0 to prepare calibration standards and quality control (QC) samples for LC-MS/MS method validation, in accordance with regulatory guidelines from the FDA and EMA . The high chemical purity (≥98%) and specified isotopic enrichment of the compound ensure it meets the stringent requirements for a certified reference material. This application scenario is distinct from using the compound as a direct internal standard; here, it serves as the primary reference for establishing the accuracy, precision, sensitivity, and reproducibility of the analytical method intended to measure the non-deuterated drug candidate in subsequent clinical or preclinical studies [1].

Quote Request

Request a Quote for 1-(4-Aza-8-hydroxy-6-oxo)oct-2-en-1-oylimidazole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.